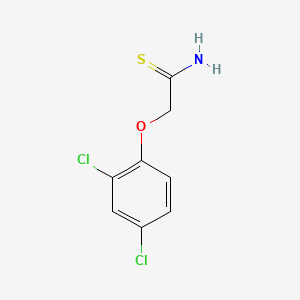

2-(2,4-Dichlorophenoxy)ethanethioamide

Description

2-(2,4-Dichlorophenoxy)ethanethioamide (CAS 2302-32-1) is a sulfur-containing derivative of phenoxyacetamide, characterized by a thioamide (-C(S)NH₂) group substituted at the ethylene bridge of a 2,4-dichlorophenoxy moiety. Its molecular formula is C₈H₆Cl₂NOS, with a molecular weight of 250.12 g/mol. Notably, the thioamide group introduces distinct electronic and steric properties compared to oxygen-containing analogs, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NOS/c9-5-1-2-7(6(10)3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDXYFYNDRKKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390783 | |

| Record name | 2-(2,4-dichlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-32-1 | |

| Record name | 2-(2,4-dichlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-DICHLOROPHENOXY) ETHANETHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)ethanethioamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with ammonia to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenoxy)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)ethanethioamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.

Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through the disruption of normal cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and toxicological differences between 2-(2,4-dichlorophenoxy)ethanethioamide and related compounds:

Key Comparative Insights

Structural Variations and Functional Groups Chlorine Substitution Patterns: The position of chlorine atoms significantly impacts biological activity. For example, this compound differs from its 2,5-dichloro isomer (CAS 35368-46-8) only in chlorine placement, which may alter receptor binding or metabolic pathways . Thioamide vs. Carboxylic Acid: Replacing the carboxylic acid group (as in 2,4-D or 2,4-DP) with a thioamide increases lipophilicity and may enhance membrane permeability.

In contrast, the thioamide derivative lacks comprehensive toxicological data, though its structural similarity to 2,4-DP warrants caution . Hazard Profile: The 2,5-dichloro thioamide isomer (CAS 35368-46-8) is labeled hazardous under GHS, requiring strict handling protocols .

Biological Activity and Applications Herbicidal Activity: Phenoxyacetic acid derivatives (2,4-D, 2,4-DP) are widely used as synthetic auxins to control broadleaf weeds. Research Applications: The oxo-thioamide derivative (CAS unspecified) in demonstrates the versatility of thioamide scaffolds in medicinal chemistry, though its pharmacological properties are uncharacterized .

Physical and Chemical Properties Stability: Thioamides like this compound are likely more stable than their oxygenated counterparts under reducing conditions but may exhibit lower thermal stability due to sulfur’s weaker bond strength.

Biological Activity

2-(2,4-Dichlorophenoxy)ethanethioamide, a thioamide derivative characterized by its dichlorophenoxy group, has garnered attention in biological research due to its potential anti-inflammatory and antimicrobial properties. Its molecular formula is C9H8Cl2NOS, and it is structurally related to various herbicides, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D). This article delves into the compound's biological activity, mechanisms of action, and implications for pharmacological applications.

The compound is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with ethanethioamide. The presence of the dichlorophenoxy group is crucial for its biological activity, particularly in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. It selectively inhibits COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation. Molecular docking studies suggest that the compound binds effectively to the active site of COX-2, leading to reduced inflammatory responses.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies indicate that it may inhibit the growth of various bacterial strains, although further research is required to elucidate its full spectrum of activity and potential therapeutic applications.

The exact mechanism of action for this compound remains under investigation. However, it is believed to disrupt normal cellular functions by interacting with specific molecular targets, including enzymes involved in inflammatory and microbial pathways. This interaction may lead to altered enzyme activity and subsequent physiological effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other related compounds:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Thioamide derivative | Potential herbicide/drug | COX-2 selective inhibition |

| 2,4-Dichlorophenoxyacetic acid | Carboxylic acid | Herbicide | First successful selective herbicide |

| Mecoprop | Propionic acid derivative | Herbicide | Contains methyl group |

| Dichlorprop | Propionic acid derivative | Herbicide | Selective against broadleaf weeds |

The thioamide functionality combined with the dichlorophenoxy group distinguishes this compound from its analogs and may contribute to its unique biological activities.

Future Research Directions

Further research is warranted to explore:

- The full range of biological activities exhibited by this compound.

- Detailed mechanisms underlying its interactions with biological targets.

- Potential therapeutic applications in treating inflammatory diseases and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.